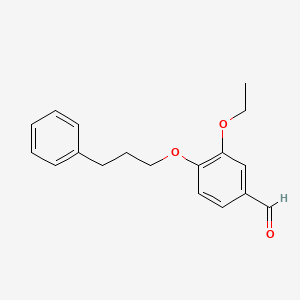

3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde

Description

Structural Classification and Nomenclature within Benzaldehyde (B42025) Derivatives

3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde is systematically classified as a substituted benzaldehyde. The core of the molecule is a benzene (B151609) ring bearing an aldehyde (-CHO) group. Its unique identity arises from the specific substitution pattern on this aromatic ring.

The nomenclature, "this compound," precisely describes its molecular architecture according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The "benzaldehyde" component signifies the benzene ring with the aldehyde functional group, which is assigned the first position (C1) on the ring. The substituents are then numbered relative to this primary functional group.

An ethoxy group (-OCH2CH3) is attached to the third carbon atom (C3) of the benzene ring.

A 3-phenylpropoxy group (-OCH2CH2CH2C6H5) is bonded to the fourth carbon atom (C4).

This specific arrangement of an ethoxy and a 3-phenylpropoxy group on the benzaldehyde scaffold distinguishes it from other well-known derivatives such as vanillin (4-hydroxy-3-methoxybenzaldehyde) and ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). The presence of the relatively larger and more complex 3-phenylpropoxy group at the C4 position is a key structural feature.

| Component | Chemical Formula | Position on Benzene Ring |

| Aldehyde | -CHO | C1 |

| Ethoxy | -OCH2CH3 | C3 |

| 3-Phenylpropoxy | -OCH2CH2CH2C6H5 | C4 |

Overview of Scientific Relevance and Research Trajectories

While dedicated studies on this compound are not extensively documented in publicly available scientific literature, its structural components suggest several avenues for future research. The scientific relevance of this compound can be inferred from the known activities of benzaldehyde derivatives and molecules containing ethoxy and phenylpropoxy groups.

Potential Areas of Investigation:

Medicinal Chemistry: Benzaldehyde derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The unique combination of the ethoxy and phenylpropoxy side chains in this compound could modulate these activities, potentially leading to the discovery of novel therapeutic agents. The lipophilicity introduced by the phenylpropoxy group might influence its pharmacokinetic profile, a critical aspect of drug design.

Flavor and Fragrance Industry: Many substituted benzaldehydes are valued for their aromatic properties. For instance, vanillin and ethyl vanillin are key components of vanilla flavoring. The structural similarity of the subject compound to these well-known flavoring agents suggests its potential as a novel fragrance or flavor compound. The 3-phenylpropoxy group, in particular, could contribute unique aromatic notes.

Organic Synthesis: As a functionalized aldehyde, this compound can serve as a versatile building block in organic synthesis. The aldehyde group is readily transformable into a variety of other functional groups, and the ether linkages are generally stable under many reaction conditions. This makes it a potentially valuable intermediate for the synthesis of more complex molecules with desired properties.

Research Trajectories:

Future research on this compound is likely to commence with its chemical synthesis and thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Once a reliable synthetic route is established and the compound is fully characterized, research can branch into several directions:

Screening for Biological Activity: The compound would likely be screened against a panel of biological targets to identify any potential therapeutic applications. This could include assays for antimicrobial, antifungal, antioxidant, and cytotoxic activities.

Evaluation of Sensory Properties: Its organoleptic properties would be of interest to the flavor and fragrance industry. Sensory panel evaluations could determine its aroma profile and potential applications in food and cosmetic products.

Exploration of Synthetic Utility: Organic chemists may explore its reactivity and utility as a precursor for the synthesis of novel heterocyclic compounds or other complex organic structures.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-(3-phenylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-2-20-18-13-16(14-19)10-11-17(18)21-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14H,2,6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXLFEBLVFGKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627563 | |

| Record name | 3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656810-26-3 | |

| Record name | 3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656810-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxy 4 3 Phenylpropoxy Benzaldehyde and Analogous Structures

Strategies for Etherification in Benzaldehyde (B42025) Scaffolds

The formation of the ether bonds is a critical aspect of synthesizing 3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde and its analogs. The Williamson ether synthesis and its variations are the most common and versatile methods employed for this purpose.

O-Alkylation of Hydroxybenzaldehyde Precursors

The principal strategy for constructing the ether linkages in the target molecule is through the O-alkylation of appropriate hydroxybenzaldehyde precursors. This involves the reaction of a phenoxide ion with an alkyl halide. The choice of the starting hydroxybenzaldehyde determines the final substitution pattern. For the synthesis of this compound, a plausible precursor is 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin). researchgate.net Alternatively, a stepwise approach could begin with a dihydroxybenzaldehyde derivative.

The regioselectivity of the alkylation is a key consideration, especially when starting with precursors having multiple hydroxyl groups. For instance, in the alkylation of 2,4-dihydroxybenzaldehyde, the 4-hydroxyl group is typically more acidic and therefore more readily deprotonated and alkylated than the 2-hydroxyl group, which is often involved in intramolecular hydrogen bonding with the adjacent aldehyde. nih.gov

Reagents and Reaction Conditions for Alkoxy Chain Introduction

The success of the O-alkylation reaction is highly dependent on the choice of reagents and reaction conditions. A typical procedure involves the use of a base to deprotonate the phenolic hydroxyl group, followed by the addition of an alkyl halide.

Commonly used bases include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). nih.gov The reaction is generally carried out in a polar aprotic solvent, such as anhydrous dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN), which facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction. nih.govchemspider.com The alkylating agents are typically alkyl bromides or chlorides. For example, to introduce an ethoxy group, ethyl bromide would be used, and for a phenylpropoxy group, 3-phenylpropyl bromide would be the reagent of choice. The reaction mixture is often heated to ensure a reasonable reaction rate and completion. chemspider.com

| Reagent Type | Examples | Role in Reaction | Typical Solvents |

|---|---|---|---|

| Base | Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), Cesium Bicarbonate (CsHCO₃) | Deprotonation of the phenolic hydroxyl group | Dimethylformamide (DMF), Acetonitrile (CH₃CN), Acetone (B3395972) |

| Alkylating Agent | Ethyl Bromide, 3-Phenylpropyl Bromide, Allyl Bromide | Provides the alkoxy chain | - |

Catalytic Systems for Ether Synthesis

To enhance the efficiency and yield of ether synthesis, particularly in biphasic systems, catalytic approaches such as phase transfer catalysis (PTC) are employed. jetir.orgfzgxjckxxb.com Phase transfer catalysts are agents that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. fzgxjckxxb.com This is particularly useful when dealing with a water-soluble nucleophile (like a phenoxide) and an organic-soluble electrophile (the alkyl halide).

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride, are common phase transfer catalysts. google.comresearchgate.net Crown ethers, like 18-crown-6, can also be used to solubilize alkali metal cations in organic solvents, thereby freeing the anion to act as a nucleophile. jetir.org The use of PTC can lead to milder reaction conditions, reduced reaction times, and can sometimes eliminate the need for anhydrous solvents. jetir.org

| Catalyst Type | Specific Example | Mechanism of Action |

|---|---|---|

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | The lipophilic cation pairs with the phenoxide anion, transporting it into the organic phase. |

| Crown Ether | 18-Crown-6 | Sequesters the metal cation (e.g., K⁺) in its hydrophilic cavity, making the anion more reactive in the organic phase. |

Precursor Synthesis and Intermediate Derivatization

Preparation of the Phenylpropoxy Moiety

The 3-phenylpropoxy group is introduced using an appropriate alkylating agent, most commonly 3-phenylpropyl bromide. This electrophile can be synthesized from 3-phenyl-1-propanol (B195566). orgsyn.org The conversion of the alcohol to the bromide is a standard transformation in organic synthesis. One common method involves reacting 3-phenyl-1-propanol with a brominating agent. For instance, reaction with lithium bromide in refluxing acetone can yield 3-phenylpropyl bromide in high yield. chemicalbook.com Another approach involves converting the alcohol to a sulfonate ester, such as a mesylate or tosylate, followed by nucleophilic substitution with a bromide salt.

Formation of Halogenated Benzaldehyde Intermediates

In some synthetic strategies, it may be advantageous to use a halogenated benzaldehyde as an intermediate. For example, 3-chloro-4-hydroxybenzaldehyde (B1581250) can serve as a precursor. guidechem.com The chlorine atom can influence the reactivity of the aromatic ring and can be a useful handle for further transformations. The synthesis of 3-chloro-4-hydroxybenzaldehyde can be achieved through the direct chlorination of 4-hydroxybenzaldehyde. chemicalbook.com This electrophilic aromatic substitution must be carefully controlled to ensure mono-substitution at the desired position. The hydroxyl group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. The position of chlorination is therefore directed ortho to the powerful hydroxyl activating group.

Synthetic Route Optimization and Green Chemistry Considerations

The industrial-scale synthesis of this compound and its analogs necessitates a focus on optimizing reaction pathways to maximize yield, purity, and cost-effectiveness while minimizing environmental impact. This has led to significant research into refining traditional synthetic methods and integrating the principles of green chemistry.

A primary method for synthesizing related alkoxybenzaldehydes is the Williamson ether synthesis. masterorganicchemistry.com Optimization of this reaction often involves the careful selection of reagents, catalysts, and reaction conditions. For instance, in the synthesis of the analogous compound 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) and an ethylating agent, various parameters have been fine-tuned to enhance efficiency. google.comgoogle.com Key areas of optimization include the choice of the base, the use of phase-transfer catalysts, and the reaction medium. Using sodium hydroxide (B78521) as the base and a phase-transfer catalyst such as benzyltriethylammonium chloride or tetrabutylammonium fluoride (B91410) in water has been shown to produce high yields and purity. google.com

The table below summarizes the optimized conditions for the synthesis of 3-ethoxy-4-methoxybenzaldehyde, a structural analog.

Table 1: Optimization of 3-ethoxy-4-methoxybenzaldehyde Synthesis

| Reactants | Base | Catalyst | Solvent | Reaction Time (hours) | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Isovanillin, Bromoethane | Sodium Hydroxide | Benzyltriethylammonium Chloride | Water | 4 | 99.9 | 94.8 | google.com |

| Isovanillin, Bromoethane | Sodium Hydroxide | Tetrabutylammonium Fluoride | Water | 4 | 99.9 | 96.1 | google.com |

| Isovanillin, Bromoethane | Potassium Carbonate | Tetrabutylammonium Fluoride | Water | 4 | 99.8 | 95.1 | google.com |

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been explored for the synthesis of benzaldehyde derivatives and other heterocyclic compounds. chemijournal.comresearchgate.net These methods aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net Key strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. rasayanjournal.co.inmdpi.com This technique is particularly effective for reactions in polar solvents that can efficiently absorb microwave energy. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, for example by grinding solid reactants together, minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. chemijournal.commdpi.com This approach simplifies purification and reduces waste. mdpi.com

Use of Green Catalysts and Solvents: There is a move towards employing biodegradable and non-toxic catalysts, such as natural biocatalysts like lemon juice, which can provide mild reaction conditions. chemijournal.comrsc.org Water is also being increasingly used as a safe and environmentally benign solvent. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. mdpi.com

While specific studies on the green synthesis of this compound are not yet prevalent, the principles and methods successfully applied to analogous structures provide a clear roadmap for future development. The implementation of these green chemistry approaches holds the potential to make the synthesis of this and similar compounds more sustainable and economically viable.

Chemical Reactivity and Transformation Pathways of 3 Ethoxy 4 3 Phenylpropoxy Benzaldehyde and Its Derivatives

Reactions of the Aldehyde Functional Group

The aldehyde group is the most reactive site in the molecule, readily undergoing nucleophilic addition and related reactions.

Condensation Reactions (e.g., Knoevenagel condensation for forming heterocyclic systems)

The Knoevenagel condensation is a cornerstone reaction for aldehydes, involving the reaction with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. sigmaaldrich.com For 3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde, this reaction provides a powerful tool for the synthesis of more complex molecules, including various heterocyclic systems.

The reaction is typically catalyzed by weak bases such as primary and secondary amines and their salts. sigmaaldrich.com The choice of catalyst and reaction conditions can be crucial for the successful synthesis of the desired products. The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final condensed product.

The presence of electron-donating groups, such as the ethoxy and phenylpropoxy substituents on the benzaldehyde (B42025) ring, can influence the reactivity of the aldehyde. These groups increase the electron density on the aromatic ring, which can slightly decrease the electrophilicity of the carbonyl carbon. However, the aldehyde group remains sufficiently reactive for condensation reactions to proceed efficiently under appropriate conditions.

Table 1: Examples of Knoevenagel Condensation Reactions with Substituted Benzaldehydes

| Benzaldehyde Derivative | Active Methylene Compound | Catalyst | Product Type |

| 3,4-Dialkoxybenzaldehyde | Malononitrile | Piperidine/Acetic Acid | Substituted benzylidenemalononitrile |

| 3,4-Dialkoxybenzaldehyde | Ethyl Cyanoacetate | Basic Ionic Liquid | Substituted ethyl cyanocinnamate |

| 3,4-Dialkoxybenzaldehyde | Barbituric Acid | Natural Acid (e.g., citric acid) | Substituted pyrimidinetrione |

This table presents generalized examples of Knoevenagel condensations with similar substituted benzaldehydes to illustrate the potential transformations of this compound.

Reduction Reactions (e.g., to corresponding alcohols)

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding [3-Ethoxy-4-(3-phenylpropoxy)phenyl]methanol. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters. The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate by the solvent to give the primary alcohol.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it is less selective and will also reduce other functional groups that may be present in more complex derivatives. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for the reduction of aldehydes.

The choice of reducing agent and reaction conditions can be tailored to achieve the desired outcome and to be compatible with other functional groups in the molecule.

Reactivity of the Aromatic Ring and Substituents

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of two electron-donating alkoxy groups.

Electrophilic and Nucleophilic Reactions (based on electronic properties of similar benzaldehydes)

Electrophilic Aromatic Substitution:

The ethoxy and phenylpropoxy groups at the C3 and C4 positions, respectively, are ortho-, para-directing activators for electrophilic aromatic substitution. This is due to their ability to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. The lone pairs on the oxygen atoms of the ether groups can be delocalized into the ring, increasing the nucleophilicity of the ortho and para positions relative to the meta position.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the positions ortho and para to the alkoxy groups. Given that the para position to the ethoxy group is occupied by the phenylpropoxy group, and vice versa, substitution would be directed to the positions ortho to these groups (C2 and C5). Steric hindrance from the existing substituents may influence the regioselectivity between these two positions.

Nucleophilic Aromatic Substitution:

The electron-rich nature of the aromatic ring makes this compound generally unreactive towards nucleophilic aromatic substitution. These reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to attack by a nucleophile. The electron-donating alkoxy groups in this molecule have the opposite effect, deactivating the ring for such transformations.

Stability Considerations in Reaction Conditions

The stability of this compound under various reaction conditions is an important consideration for its use in synthesis. The ether linkages, particularly the phenylpropoxy group, are generally stable under neutral and basic conditions. However, they can be susceptible to cleavage under strongly acidic conditions.

The benzylic ether linkage within the 3-phenylpropoxy group could potentially undergo cleavage under harsh acidic conditions, which could lead to the formation of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) and 3-phenyl-1-propanol (B195566) or related products. Therefore, reactions requiring strong acids should be approached with caution.

The aldehyde group itself can be sensitive to both acidic and basic conditions. In the presence of strong bases, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, though this is not applicable to this specific molecule. Under acidic conditions, aldehydes can be prone to polymerization or other side reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

The FT-IR spectrum is anticipated to be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically observed in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the ethoxy and phenylpropoxy groups will likely be observed in the 2850-2980 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkages are predicted to produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations should be visible in the 1450-1600 cm⁻¹ range.

The FT-Raman spectrum is expected to complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "breathing" mode, should give rise to a strong Raman signal. The C=O stretching vibration is also expected to be Raman active.

Table 1: Predicted FT-IR and FT-Raman Vibrational Modes for 3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| C=O Stretch (Aldehyde) | 1700-1680 | 1700-1680 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-O-C Stretch | 1300-1000 | Weak |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in ¹H NMR, ¹³C NMR, and 2D NMR spectra, the precise connectivity of atoms in this compound can be determined. While specific experimental data for the target compound is not published, a detailed prediction of the NMR spectra can be made based on data from analogous compounds like 3-ethoxy-4-methoxybenzaldehyde (B45797) and 3-methoxy-4-(3-phenylpropoxy)benzaldehyde. chemicalbook.comrsc.orgchemicalbook.comsigmaaldrich.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aldehydic proton should appear as a singlet at approximately 9.8 ppm. The aromatic protons on the benzaldehyde (B42025) ring are anticipated to resonate between 6.9 and 7.4 ppm, with their specific shifts and splitting patterns dictated by the substitution pattern. The protons of the phenyl group on the phenylpropoxy chain are expected in the 7.2-7.3 ppm region. The methylene (B1212753) protons of the ethoxy and phenylpropoxy groups will likely appear as triplets and quartets in the 1.4 to 4.2 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. The aldehydic carbonyl carbon is expected to have a chemical shift in the range of 190-192 ppm. The aromatic carbons are predicted to resonate between 110 and 160 ppm. The aliphatic carbons of the ethoxy and phenylpropoxy groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CHO | ~9.8 | s |

| Aromatic-H (Benzaldehyde ring) | 6.9 - 7.4 | m |

| Aromatic-H (Phenyl ring) | 7.2 - 7.3 | m |

| -OCH₂- (propoxy) | ~4.1 | t |

| -OCH₂- (ethoxy) | ~4.2 | q |

| -CH₂- (propoxy) | ~2.2 | p |

| -CH₂- (propoxy) | ~3.0 | t |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CHO | 190-192 |

| Aromatic C-O | 148-155 |

| Aromatic C-CHO | 130-132 |

| Aromatic C-H | 110-128 |

| Aromatic C (ipso, phenyl) | ~141 |

| -OCH₂- (propoxy) | ~68 |

| -OCH₂- (ethoxy) | ~64 |

| -CH₂- (propoxy) | ~32 |

| -CH₂- (propoxy) | ~31 |

| -CH₃ (ethoxy) | ~15 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to exhibit absorption bands characteristic of substituted benzaldehydes. researchgate.net

The spectrum is predicted to show a strong absorption band corresponding to a π → π* transition, likely around 250-280 nm. This transition involves the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, is expected at a longer wavelength, typically in the range of 300-330 nm. The exact positions of these absorption maxima (λmax) can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 250 - 280 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation pattern in the mass spectrum would provide valuable structural information. It is anticipated that the molecule would undergo characteristic fragmentations. A prominent fragmentation would likely be the loss of the aldehydic proton, resulting in an [M-1]⁺ peak. Cleavage of the ether bonds would also be expected, leading to fragments corresponding to the ethoxy, phenylpropoxy, and substituted benzoyl moieties. For instance, the loss of the ethoxy group would generate an [M-45]⁺ peak. Fragmentation of the phenylpropoxy chain is also likely, potentially leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺).

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 284 | [M]⁺ |

| 283 | [M-H]⁺ |

| 255 | [M-C₂H₅]⁺ |

| 239 | [M-OC₂H₅]⁺ |

| 165 | [M-C₉H₁₁O]⁺ |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of a compound like 3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde. These calculations provide insights into the molecule's geometry, stability, and electronic characteristics. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a flexible molecule like this compound, which contains several rotatable bonds, a conformational analysis would be necessary to identify the global minimum energy conformer among many possible local minima. This would involve systematically rotating the flexible dihedral angles and performing geometry optimization on each resulting structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O (aldehyde) | 1.21 | - | - |

| C-O (ethoxy) | 1.36 | 118.0 | - |

| C-O (propoxy) | 1.37 | 117.5 | - |

| O-C-C (ethoxy) | - | 108.5 | 179.0 |

| O-C-C-C (propoxy) | - | 109.0 | 178.5 |

Note: This data is illustrative and not based on actual research findings.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -1.85 |

Note: This data is illustrative and not based on actual research findings.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MESP map would likely show negative potential around the oxygen atoms of the aldehyde, ethoxy, and propoxy groups, and positive potential around the hydrogen atoms.

Theoretical Studies of Thermodynamic Properties

Theoretical calculations can also be used to predict the thermodynamic properties of a molecule, such as its heat capacity (Cp), entropy (S), and enthalpy (H). These properties are typically calculated at a standard temperature and pressure and can provide insights into the molecule's stability and behavior under different conditions. These calculations are often performed using the principles of statistical mechanics based on the vibrational frequencies obtained from the DFT calculations.

Table 3: Hypothetical Theoretical Thermodynamic Properties of this compound at 298.15 K

| Property | Value |

|---|---|

| Heat Capacity (Cp) | 85.5 cal/mol·K |

| Entropy (S) | 130.2 cal/mol·K |

Note: This data is illustrative and not based on actual research findings.

Structure Activity Relationship Sar Investigations of 3 Ethoxy 4 3 Phenylpropoxy Benzaldehyde Analogs

Influence of Ethoxy and Phenylpropoxy Moieties on Molecular Recognition

The ethoxy group , positioned at the 3-position, primarily influences the electronic properties of the aromatic ring and can participate in specific types of molecular interactions. As an electron-donating group, it can modulate the reactivity of the benzaldehyde (B42025). Furthermore, the oxygen atom can act as a hydrogen bond acceptor, forming crucial connections with corresponding donor groups (e.g., -NH or -OH) in a protein's binding pocket. The ethyl chain itself contributes to hydrophobic interactions.

The phenylpropoxy moiety at the 4-position is a larger, more complex substituent that significantly impacts the molecule's binding affinity and selectivity. This group can be divided into three key components:

The Propoxy Linker: This flexible three-carbon chain allows the terminal phenyl group to adopt various conformations, enabling it to orient itself optimally within a binding site to maximize favorable interactions.

The Terminal Phenyl Ring: This aromatic ring is a major contributor to the molecule's hydrophobic character. It can engage in strong hydrophobic and π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in a binding pocket.

The Ether Linkage: The oxygen atom in the propoxy chain can also serve as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

Studies on related benzaldehyde derivatives have shown that the primary forces governing their binding to proteins like human serum albumin are hydrogen bonding and hydrophobic interactions. nih.gov The combination of the smaller, polar-capable ethoxy group and the larger, hydrophobic phenylpropoxy chain in 3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde provides a balanced set of features for effective molecular recognition. The phenylpropoxy group, in particular, is often crucial for anchoring the ligand within a deep, hydrophobic pocket of a receptor, a common feature in many drug targets. nih.gov

| Molecular Moiety | Potential Contribution to Molecular Recognition | Primary Interaction Types |

|---|---|---|

| Ethoxy Group | Acts as a hydrogen bond acceptor; provides localized hydrophobic character; modulates ring electronics. | Hydrogen Bonding, van der Waals Forces |

| Phenylpropoxy Group | Provides conformational flexibility; anchors the molecule in hydrophobic pockets; engages in aromatic interactions. | Hydrophobic Interactions, π-π Stacking, van der Waals Forces |

| Benzaldehyde Core | Serves as a rigid scaffold; aldehyde group can act as a hydrogen bond acceptor or form covalent bonds. | Hydrogen Bonding, Dipole-Dipole Interactions |

Systematic Variation of Alkoxy Chain Length and Conformation

Altering the length and conformation of the alkoxy chains (both the ethoxy and the propoxy portions) is a classic strategy in medicinal chemistry to probe the dimensions of a binding pocket and optimize ligand affinity.

Systematic variation of the alkoxy group at the 3-position (e.g., from methoxy (B1213986) to ethoxy, propoxy, or butoxy) can have a significant impact on potency. A study on a series of 2-benzylbenzimidazole 'nitazene' opioids demonstrated that alkoxy chain length markedly influenced their potency at the mu-opioid receptor. nih.gov In that series, the ethoxy-substituted analog (etonitazene) was found to be the most potent, while analogs with shorter (methoxy) or longer (butoxy) chains were less active. nih.gov This suggests the existence of an optimally sized hydrophobic pocket in the receptor that best accommodates the two-carbon chain of the ethoxy group.

This principle can be applied to this compound analogs.

Shortening the chain (e.g., to a methoxy group) might decrease hydrophobic interactions and binding affinity if the pocket is large enough to accommodate the ethyl group.

Lengthening the chain (e.g., to a propoxy or butoxy group) could increase hydrophobic interactions if the pocket is sufficiently deep. However, if the pocket is constrained, a longer chain could introduce steric hindrance, leading to a decrease in activity.

Similarly, modifications to the phenylpropoxy chain can yield valuable SAR data. Changing the length of the alkyl linker (e.g., from propoxy to ethoxy or butoxy) would alter the distance between the benzaldehyde core and the terminal phenyl ring, affecting how well the molecule can span different interaction points within the receptor. Introducing branching (e.g., using an isopropoxy linker) would restrict the conformational freedom of the chain, which could be beneficial if it pre-organizes the molecule into a more favorable binding conformation.

| Compound | Alkoxy Group | Relative In Vivo Potency |

|---|---|---|

| Metonitazene | Methoxy (-OCH₃) | Less Potent |

| Etonitazene | Ethoxy (-OCH₂CH₃) | Most Potent |

| Protonitazene | Propoxy (-O(CH₂)₂CH₃) | Highly Potent |

| Isotonitazene | Isopropoxy (-OCH(CH₃)₂) | Highly Potent |

| Butonitazene | Butoxy (-O(CH₂)₃CH₃) | Less Potent |

Bioisosteric Replacements of Aromatic and Aliphatic Portions

Bioisosterism involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. cambridgemedchemconsulting.com For this compound, both the terminal phenyl ring and the aliphatic propoxy linker are prime candidates for bioisosteric replacement.

The phenyl group is one of the most common rings found in drugs, but its extensive use can sometimes lead to poor physicochemical properties, such as low solubility or high metabolic liability. acs.org In recent years, nonclassical, three-dimensional bioisosteres have emerged as effective replacements for the phenyl ring. These saturated, caged structures can mimic the space-filling nature of the phenyl group while offering improved properties. tandfonline.comdrughunter.com

Prominent examples include:

Bicyclo[1.1.1]pentane (BCP): BCP is considered a linear, non-aromatic bioisostere of a para-substituted phenyl ring. Its rigid, rod-like structure can effectively project substituents in a similar manner to a phenyl group.

Cubane (B1203433): This highly strained, cage-like hydrocarbon offers a spherical scaffold that can replace a phenyl ring to explore different regions of a binding pocket and can sometimes improve metabolic stability. acs.org

In a notable study on an antimalarial series, replacing a key phenyl group with these bioisosteres had profound effects on the compounds' properties. The cubane and a related closo-carborane analog showed improved potency against Plasmodium falciparum but suffered from reduced metabolic stability. acs.org In contrast, the BCP analog was equipotent to the original phenyl compound but demonstrated significantly improved metabolic properties, highlighting the potential benefits of such a switch. acs.org These findings provide a clear rationale for exploring similar replacements for the terminal phenyl ring of the phenylpropoxy moiety in the target compound.

| Compound Type | Bioisosteric Group | In Vitro Potency | Metabolic Stability |

|---|---|---|---|

| Parent Compound | Phenyl | Baseline | Baseline |

| Analog 1 | Cubane | Improved | Reduced |

| Analog 2 | Bicyclo[1.1.1]pentane (BCP) | Equipotent | Improved |

| Analog 3 | closo-Carborane | Improved | Reduced |

Molecular Mechanisms of Action and Biological Interactions in Vitro and Preclinical Research

Receptor Interaction Studies (e.g., Peroxisome Proliferator-Activated Receptor alpha (PPARα) activity of related compounds)

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism. nih.gov The PPAR family includes three subtypes: PPARα, PPARγ, and PPARδ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, and its activation is a key mechanism for hypolipidemic drugs. nih.gov

Although 3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde has not been specifically tested, a study on a series of structurally related 3- or 4-alkoxy substituted phenoxy derivatives provides valuable insight into the potential for this class of molecules to interact with PPARs. oncotarget.com In this research, various compounds were synthesized and evaluated for their ability to activate PPARα, PPARγ, and PPARδ in vitro. oncotarget.com One compound, featuring a 3-ethoxy-4-hydroxy-phenyl group, was evaluated for its PPARα activation potential. The research demonstrated that modifications to the alkoxy substituents significantly influence the potency and selectivity of PPAR activation. oncotarget.com

For instance, one molecule in the series demonstrated a 48.5% activation of PPARα at a concentration of 10⁻⁵ M, indicating that compounds with this structural backbone can function as PPARα agonists. oncotarget.com The study highlights that the nature and position of the alkoxy groups are critical determinants of receptor interaction and activation.

| Compound ID | Structure Description | Concentration (M) | PPARα Activation (%) | Positive Control |

|---|---|---|---|---|

| Molecule 6h | Features a 3-ethoxy-4-hydroxy-phenyl core structure | 10⁻⁵ | 48.5 | GW7647 |

Cellular Pathway Regulation (e.g., selective autophagy activation via p62 ligand compounds like 4-(benzyloxy)-3-(3-phenylpropoxy)benzaldehyde)

Selective autophagy is a cellular process for the targeted degradation of specific cytoplasmic components, such as protein aggregates or damaged organelles. This process is mediated by autophagy receptors like p62/SQSTM1, which recognize and deliver cargo to the autophagosome for degradation. Small molecules that can bind to p62 and trigger this pathway are of significant interest in therapeutic research.

The specific compound cited as an example, 4-(benzyloxy)-3-(3-phenylpropoxy)benzaldehyde, is a close structural analog of this compound. However, a review of the available scientific literature does not yield studies that identify or characterize 4-(benzyloxy)-3-(3-phenylpropoxy)benzaldehyde as a p62 ligand or an activator of selective autophagy. Without primary research data confirming this specific biological activity, a detailed discussion on the cellular pathway regulation based on this example cannot be accurately provided.

High-Throughput In Vitro Screening and Identification of Molecular Probes

High-throughput screening (HTS) is a drug discovery process that utilizes automated technology to rapidly test thousands of chemical compounds for a specific biological activity. Compounds identified through these screens can serve as "hits" for further development or as molecular probes to study biological pathways.

There is no information in the public domain or scientific literature to indicate that this compound has been included in major high-throughput screening campaigns or has been identified as a molecular probe for any specific biological target. Chemical vendor information suggests the compound is available for research purposes, but its history in large-scale screening libraries is not documented.

Applications As Synthetic Intermediates in Advanced Chemical Synthesis

Building Blocks for Heterocyclic Systems

The benzaldehyde (B42025) moiety is a cornerstone in the synthesis of a wide array of heterocyclic compounds. The aldehyde functional group readily participates in condensation and cyclization reactions, forming the backbone of numerous ring systems with significant biological and material science applications.

Thiazolidinediones:

One of the most prominent applications of substituted benzaldehydes is in the synthesis of 5-benzylidene-2,4-thiazolidinediones. This class of compounds is of significant interest in medicinal chemistry. The synthesis is typically achieved through the Knoevenagel condensation of a substituted benzaldehyde with 2,4-thiazolidinedione (B21345). semanticscholar.orgnih.gov This reaction is often catalyzed by a weak base, such as piperidine, and can be performed under conventional heating or with microwave irradiation to enhance reaction rates. semanticscholar.orgscispace.com

Given this established methodology, 3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde can be expected to react with 2,4-thiazolidinedione to yield 5-(3-ethoxy-4-(3-phenylpropoxy)benzylidene)thiazolidine-2,4-dione. The general reaction scheme is presented below. The specific conditions, such as solvent and catalyst, can be optimized based on standard procedures for this type of condensation. semanticscholar.orgscispace.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 2,4-Thiazolidinedione | 5-(3-ethoxy-4-(3-phenylpropoxy)benzylidene)thiazolidine-2,4-dione | Knoevenagel Condensation |

Triazolopyrazines:

While the use of this compound in the direct synthesis of triazolopyrazines is not explicitly documented in available research, substituted aldehydes are known to be key precursors for a variety of nitrogen-containing heterocycles. The synthesis of such complex ring systems often involves multi-step reaction sequences where the aldehyde group is transformed into other functionalities or participates in cyclocondensation reactions with amine-containing reagents.

Precursors for Complex Pharmaceutical and Chemical Intermediates

Substituted benzaldehydes are fundamental building blocks in the pharmaceutical industry. pubcompare.ai The aldehyde group is a versatile functional handle that can be readily converted into a wide range of other functionalities, including alcohols, carboxylic acids, amines, and alkenes. This versatility allows for the incorporation of the substituted phenyl ring of this compound into larger, more complex molecular architectures.

The 3-ethoxy and 4-(3-phenylpropoxy) groups on the aromatic ring also offer sites for further chemical modification, or they can serve to modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the final target molecule. Compounds like 3-ethoxy-4-hydroxybenzaldehyde (B1662144) are recognized as important intermediates for the synthesis of various organic compounds, particularly in medicinal chemistry and pharmaceutical research. pubcompare.ai By analogy, this compound serves as a more elaborated building block, potentially shortening synthetic routes to complex targets.

Methodologies for Scaffold Diversification and Library Synthesis

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. Substituted benzaldehydes are ideal starting materials for library synthesis due to their commercial availability and the vast number of reliable chemical transformations they can undergo.

The synthesis of a thiazolidinedione compound library, for instance, can be achieved by reacting a diverse set of substituted aryl aldehydes with 2,4-thiazolidinedione. nih.govscispace.com In this context, this compound represents a unique input that can be used to generate a distinct member of such a library. The resulting compound, with its specific substitution pattern, contributes to the structural diversity of the library and allows for the exploration of structure-activity relationships (SAR). By systematically varying the aldehyde component, chemists can fine-tune the biological and pharmacological properties of the resulting heterocyclic compounds. nih.gov

The general approach to library synthesis using this aldehyde would involve parallel or combinatorial synthesis techniques, where this compound is reacted with a variety of other building blocks to rapidly generate a collection of related but structurally distinct molecules.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

There is no specific information in the search results detailing novel or established synthetic routes exclusively for 3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde. The available literature describes synthetic methods for analogous compounds. For instance, methods for synthesizing 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) have been patented, employing reactions with agents like diethyl sulfate (B86663) or ethyl bromide. google.com However, a direct application or modification of these routes for the synthesis of this compound is not documented. Research into efficient synthetic pathways, potentially adapting etherification strategies used for similar benzaldehyde (B42025) derivatives, would be a necessary first step for any future investigation of this compound.

Deeper Understanding of Molecular Interactions through Advanced Biophysical Techniques

No studies were identified that employ advanced biophysical techniques to investigate the molecular interactions of this compound. Research on related benzaldehyde derivatives sometimes involves techniques like X-ray crystallography to understand their solid-state structure and intermolecular interactions, such as hydrogen bonding. researchgate.net For any future work on this compound, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) would be essential to probe its interactions with biological targets, but no such studies have been published.

Exploration of Untapped Chemical Transformations

The chemical reactivity and potential for novel transformations of this compound remain unexplored in the current scientific literature. The benzaldehyde functional group is known to participate in a wide array of chemical reactions, including condensations, oxidations, and reductions. For example, various benzaldehyde derivatives are used as precursors in the synthesis of more complex molecules like chalcones, Schiff bases, and other heterocyclic compounds. mdpi.comajphs.com However, specific examples of such transformations involving the title compound are absent from the available data. Future research could investigate its reactivity in multicomponent reactions or its use as a building block in combinatorial chemistry, but this would be charting new territory.

Computational-Experimental Integration for Predictive Design

There is a notable absence of research that integrates computational modeling with experimental work for the predictive design of this compound or its derivatives. In modern drug discovery and materials science, in silico methods are frequently used to predict the properties, activity, and binding modes of novel compounds before their synthesis. globalresearchonline.netmdpi.comresearchgate.net This approach, combining computational chemistry with laboratory synthesis and testing, has been applied to various other benzaldehyde and chromene derivatives to identify promising candidates for further development. researchgate.net Applying these methodologies to this compound would be a logical direction for future research, should a scientific interest in the compound be established.

Q & A

Q. What are the common synthetic routes for preparing 3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general method involves reacting a substituted benzaldehyde precursor (e.g., 4-hydroxy-3-methoxybenzaldehyde) with 3-phenylpropyl bromide under alkaline conditions. For example, refluxing with potassium carbonate in acetone facilitates ether bond formation . Alternatively, condensation with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol with catalytic acetic acid yields Schiff base intermediates, which can be cyclized to form heterocyclic derivatives .

Q. How can researchers purify and characterize this compound?

Purification often involves vacuum filtration and sequential washing with water and methanol to remove unreacted starting materials . Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating pure fractions. Characterization employs:

- FTIR : Key peaks include C=O stretching (~1680 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

- NMR : Distinct signals for ethoxy (δ 1.3–1.5 ppm, triplet) and 3-phenylpropoxy protons (δ 1.8–2.1 ppm, multiplet) confirm substitution patterns .

- HRMS : Molecular ion peaks (e.g., m/z 334.1556 [M+H]⁺) validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing derivatives?

Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to ethanol .

- Catalysts : Sodium hypochlorite pentahydrate improves cyclization yields in triazolo-pyridine derivatives .

- Temperature : Reflux (~80°C) accelerates etherification, while room-temperature stirring minimizes side reactions .

- Stoichiometry : A 1:1.2 molar ratio of aldehyde to nucleophile balances reactivity and byproduct formation .

Q. What analytical challenges arise in distinguishing substituent effects on the benzaldehyde core?

Overlapping NMR signals for ethoxy and phenylpropoxy groups complicate structural elucidation. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and assigns quaternary carbons .

- X-ray crystallography : Resolves spatial arrangements of substituents, as demonstrated in analogues like 4-hexyloxy-3-methoxybenzaldehyde .

- Isotopic labeling : Deuterated solvents (e.g., DMSO-d6) enhance spectral resolution for aromatic protons .

Q. How can computational modeling aid in predicting reactivity or bioactivity?

- Density Functional Theory (DFT) : Calculates charge distribution on the aldehyde group, predicting nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) using crystallographic data from related benzaldehydes .

- Docking studies : Models binding affinity to receptors (e.g., antimicrobial targets) based on van der Waals and electrostatic potentials .

Q. How should researchers address contradictory spectral or synthetic data in literature?

- Cross-validation : Compare NMR/FTIR data across multiple analogues (e.g., 3-ethoxy-4-hydroxybenzaldehyde vs. 4-methoxy derivatives) .

- Replication : Reproduce reported methods (e.g., sodium hypochlorite-mediated cyclization) under controlled conditions to verify yields .

- Error analysis : Identify discrepancies in solvent purity, reaction time, or instrument calibration .

Methodological Considerations

Q. What strategies ensure stability during storage and handling?

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group .

- Handling : Use anhydrous solvents and gloveboxes to avoid hydrolysis of the ether linkages .

- Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) monthly .

Q. How can researchers design assays to evaluate potential pharmacological activity?

- Antimicrobial testing : Use agar diffusion assays against S. aureus or E. coli, comparing zones of inhibition to vanillin derivatives .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assay, with IC₅₀ calculations .

- Enzyme inhibition : Test acetylcholinesterase inhibition using Ellman’s method, correlating activity with substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.